4-Chloro-2-(3,4-difluorophenyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(3,4-difluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF2N2/c11-9-3-4-14-10(15-9)6-1-2-7(12)8(13)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWOVDBHNFBLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-(3,4-difluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their significant roles in drug development, displaying a range of pharmacological effects including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine, supported by relevant research findings and case studies.

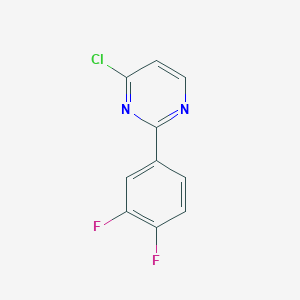

Chemical Structure

The compound 4-Chloro-2-(3,4-difluorophenyl)pyrimidine features a pyrimidine ring substituted with a chloro group at position 4 and a difluorophenyl group at position 2. This specific arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit potent anticancer effects. In studies involving various cancer cell lines, compounds similar to 4-Chloro-2-(3,4-difluorophenyl)pyrimidine have demonstrated cytotoxicity against human cancer cells. For instance, derivatives with similar substituents showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural modifications can enhance their anticancer efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-2-(3,4-difluorophenyl)pyrimidine | MCF-7 | 0.09 ± 0.0085 |

| Similar derivative | A549 | 0.03 ± 0.0056 |

Antibacterial Activity

Pyrimidines have been extensively studied for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, including E. coli and S. aureus. In vitro studies have revealed minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL for structurally related compounds .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 50 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidines is notable, with studies indicating that they can inhibit key inflammatory mediators such as nitric oxide and prostaglandin E2 (PGE2). Compounds with similar structures to 4-Chloro-2-(3,4-difluorophenyl)pyrimidine have been shown to significantly reduce the expression of COX-2 and iNOS enzymes, which are critical in inflammation pathways .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrimidine derivatives on HepG2 liver cancer cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those without such modifications .

- Antimicrobial Efficacy : Research demonstrated that halogenated pyrimidines exhibited significant antimicrobial activity against resistant strains of bacteria. The presence of chlorine and fluorine atoms was found to enhance the antibacterial properties of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is heavily influenced by their substituents. In the case of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine:

- Chloro Group : Enhances lipophilicity and may improve cell membrane permeability.

- Difluorophenyl Group : Contributes to increased binding affinity towards biological targets due to electron-withdrawing effects.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a crucial building block in the synthesis of several kinase inhibitors and other therapeutic agents. Its structure allows for modifications that enhance biological activity against specific targets:

- Kinase Inhibitors : Research has shown that derivatives of pyrimidine compounds, including 4-Chloro-2-(3,4-difluorophenyl)pyrimidine, can inhibit Aurora A kinase, which is implicated in cancer progression. The design of these inhibitors often involves substituents at the 4-position to optimize solubility and efficacy against tumor cells .

- Pharmaceutical Intermediates : As an intermediate, this compound is involved in the synthesis of drugs like ruxolitinib and baricitinib, which are used to treat conditions such as myelofibrosis and rheumatoid arthritis, respectively. The ability to produce high yields with minimal by-products makes it economically favorable for large-scale pharmaceutical production .

Antimicrobial and Antitumor Applications

The pyrimidine scaffold has been extensively studied for its antimicrobial and antitumor properties:

- Antimicrobial Activity : Compounds based on the pyrimidine structure have shown promising results against various pathogens. For instance, modifications to the pyrimidine ring can lead to enhanced activity against resistant strains of bacteria .

- Antitumor Properties : The incorporation of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine into drug formulations has demonstrated significant antitumor effects in vitro and in vivo. These compounds target specific oncogenic pathways, providing a strategic approach to cancer treatment .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development:

- SAR Investigations : Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives. The presence of electron-withdrawing or electron-donating groups at specific positions on the pyrimidine ring can significantly influence the biological activity of these compounds .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Kinase Inhibition | Demonstrated effective inhibition of Aurora A kinase with IC50 values indicating strong potency. |

| Study B | Antimicrobial Activity | Showed enhanced activity against resistant bacterial strains when modified with fluorinated groups. |

| Study C | Antitumor Activity | In vivo studies revealed significant tumor reduction in xenograft models when administered with a specific formulation containing this compound. |

Comparison with Similar Compounds

To contextualize the properties of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine, we compare it with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Substituent Variations on the Pyrimidine Ring

Key Observations :

- Halogen Position : The position of fluorine and chlorine on the phenyl ring significantly impacts electronic properties. For example, 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine has greater solubility in polar solvents (e.g., DMSO) compared to isomers with meta-chloro substituents .

Ring Modifications and Fused Systems

Key Observations :

- Ring Saturation : Dihydropyrimidines (e.g., ) exhibit enhanced conformational flexibility, improving binding to enzyme active sites.

- Fused Systems: Pyrido-pyrimidines and thieno-pyrimidines demonstrate improved metabolic stability and selectivity in kinase inhibition due to extended π-conjugation.

Pharmacologically Active Derivatives

Key Observations :

- Therapeutic Relevance: The 3,4-difluorophenyl group in Ticagrelor intermediates mirrors the substitution in the target compound, underscoring its role in modulating adenosine diphosphate receptor affinity.

- Electronic Effects : Trifluoromethyl groups (e.g., ) enhance metabolic resistance and binding affinity through strong electron-withdrawing effects.

Preparation Methods

General Synthetic Approach

The compound 4-chloro-2-(3,4-difluorophenyl)pyrimidine consists of a pyrimidine ring substituted at the 4-position with chlorine and at the 2-position with a 3,4-difluorophenyl group. The preparation generally involves:

- Formation of the pyrimidine ring or use of a suitably substituted pyrimidine precursor.

- Introduction of the 3,4-difluorophenyl substituent at the 2-position.

- Chlorination at the 4-position of the pyrimidine ring.

These steps often require careful control of reaction conditions to achieve high yield and purity suitable for pharmaceutical applications.

Specific Synthetic Routes

Condensation and Substitution Reactions

One common method involves the condensation of amidine derivatives with substituted ketones or aldehydes to form the pyrimidine ring, followed by chlorination and aryl substitution.

- The 3,4-difluorophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on a 2-halopyrimidine intermediate.

- Chlorination at the 4-position is typically achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride under controlled temperature conditions.

Multi-Step Synthesis from Precursors

A representative synthetic sequence may include:

| Step | Reaction Type | Description | Yield Range (%) |

|---|---|---|---|

| 1 | Formation of pyrimidine core | Cyclization of amidines with α,β-unsaturated ketones or nitriles to form substituted pyrimidines | 60-80 |

| 2 | Halogenation | Chlorination at the 4-position using POCl3 or similar reagents | 70-90 |

| 3 | Aryl substitution | Introduction of 3,4-difluorophenyl group via cross-coupling or nucleophilic substitution | 50-85 |

This sequence is supported by patent literature and synthetic organic chemistry studies emphasizing the importance of reagent choice and reaction conditions to optimize yield and minimize by-products.

Catalytic and Green Chemistry Methods

Recent developments in pyrimidine synthesis include:

- Use of zinc chloride-catalyzed three-component coupling reactions enabling one-pot synthesis of substituted pyrimidines with improved efficiency and reduced waste.

- Base-facilitated intermolecular oxidative C–N bond formation techniques to construct polysubstituted pyrimidines under milder conditions.

- Copper-catalyzed [3 + 3] annulation of amidines with saturated ketones or multicomponent methodologies involving alcohols offer alternative routes with potential for scale-up and greener processes.

However, these methods have been more broadly applied to pyrimidine derivatives and may require adaptation for the specific substitution pattern of 4-chloro-2-(3,4-difluorophenyl)pyrimidine.

Comparative Analysis with Related Pyrimidine Syntheses

While direct detailed procedures for 4-chloro-2-(3,4-difluorophenyl)pyrimidine are limited, analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized via novel four-step sequences with high yields (>67%) and purities (>99.5% by HPLC) without further purification. Key features of these processes include:

- Use of ethyl 2-cyanoacetate derivatives and bromoacetaldehyde diethylacetal as starting materials.

- Controlled reaction conditions to minimize by-products and waste.

- Economical and ecological advantages due to fewer steps and solvent recovery.

These advances suggest that similar synthetic strategies could be optimized for 4-chloro-2-(3,4-difluorophenyl)pyrimidine to improve efficiency and scalability.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation + Halogenation | Amidines, substituted ketones, POCl3 | Well-established, high yield | Multi-step, requires purification |

| Cross-Coupling for Aryl Substitution | Pd catalysts, aryl halides, bases | High regioselectivity | Expensive catalysts, sensitive |

| ZnCl2-Catalyzed One-Pot Coupling | ZnCl2, aldehydes, malononitrile | Green, cost-efficient | May need adaptation for difluoroaryl |

| Base-Facilitated Oxidative C–N Bond Formation | Bases, oxidants, amidines | Mild conditions | Limited scope on substitution |

| Novel Four-Step Sequence (Analogs) | Ethyl 2-cyanoacetate, bromoacetaldehyde derivatives | High purity, fewer steps | Specific to pyrrolo-pyrimidines, needs adaptation |

Research Findings and Notes

- The compound serves as a key intermediate in synthesizing bioactive molecules targeting inflammatory diseases and cancer, necessitating high purity and reproducibility in synthesis.

- Optimization of reaction conditions, such as temperature, solvent choice, and reagent ratios, critically affects yield and product purity.

- Emerging green chemistry approaches promise more sustainable and cost-effective syntheses but require further development for this specific compound.

- Patent literature emphasizes the importance of minimizing by-products and waste while maintaining high yield and purity for pharmaceutical intermediates.

Q & A

(Basic) What are the key safety protocols for handling 4-Chloro-2-(3,4-difluorophenyl)pyrimidine in laboratory settings?

Answer:

When handling chlorinated pyrimidines, strict safety measures are critical. Required protocols include:

- PPE: Wear nitrile gloves, protective goggles, lab coats, and masks to avoid skin/eye contact or inhalation .

- Controlled Environments: Perform reactions in fume hoods or glove boxes if toxic vapors (e.g., chloro intermediates) are generated .

- Waste Management: Segregate hazardous waste (e.g., reaction byproducts) and dispose via certified chemical waste services to prevent environmental contamination .

(Basic) Which spectroscopic methods are most effective for characterizing 4-Chloro-2-(3,4-difluorophenyl)pyrimidine?

Answer:

- NMR Spectroscopy: Use , , and NMR to confirm substituent positions and purity. Fluorine NMR is critical for detecting 3,4-difluorophenyl environments .

- LCMS/HPLC: Determine molecular weight (e.g., m/z via LCMS) and retention times (e.g., 1.25–1.76 minutes under TFA conditions) for purity assessment .

- X-ray Crystallography: Resolve crystal structures to validate regiochemistry, as demonstrated for related pyrimidines in single-crystal studies (R factor < 0.06) .

(Advanced) How can computational chemistry aid in predicting the reactivity of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine?

Answer:

- Density Functional Theory (DFT): Calculate thermochemical properties (e.g., atomization energies, ionization potentials) to predict reactive sites. Becke’s hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in energy calculations .

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., chloro group) for nucleophilic substitution or electrophilic aromatic substitution pathways .

(Advanced) What strategies optimize the synthesis of derivatives via cross-coupling reactions?

Answer:

- Catalytic Systems: Use Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings with boronic acids. For example, achieved 85% yield using toluene as a solvent at 80°C .

- Purification: Employ reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate products .

- Reaction Monitoring: Track progress via LCMS to detect intermediates (e.g., m/z 610.3 [M+H]) and optimize reaction times .

(Advanced) How to resolve contradictions in biological activity data for pyrimidine-based kinase inhibitors?

Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., chloro vs. trifluoromethyl groups) and test inhibitory activity against TRK kinases, as in .

- Enzymatic Assays: Use fluorescence polarization or radiometric assays to measure IC values under standardized conditions .

- In Vivo Validation: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models to reconcile in vitro vs. in vivo discrepancies .

(Basic) What are common synthetic routes to 4-Chloro-2-(3,4-difluorophenyl)pyrimidine?

Answer:

- Step 1: Synthesize 2,4-dichloropyrimidine via condensation of urea derivatives with chloroacetone.

- Step 2: Perform Suzuki coupling with 3,4-difluorophenylboronic acid under Pd catalysis (e.g., Pd(OAc), KCO, DMF/HO) .

- Step 3: Purify via recrystallization (ethanol/water) or flash chromatography .

(Advanced) How to analyze regioselectivity in electrophilic substitution reactions?

Answer:

- DFT Modeling: Simulate charge distribution to predict preferential substitution sites (e.g., para to electron-withdrawing groups) .

- Isotopic Labeling: Introduce or tags at candidate positions and monitor reaction outcomes via / NMR .

- Competition Experiments: Compare yields of ortho/meta/para products under varying conditions (e.g., acid catalysts, solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.